molecular formula C16H15ClN2O3 B5069367 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea

Cat. No.: B5069367
M. Wt: 318.75 g/mol
InChI Key: DUNIZMIUZMYGKI-UHFFFAOYSA-N
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Description

The compound “N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activities . The 1,3-benzodioxol-5-yl moiety is a common structural motif found in many natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound would consist of a urea core, with one side chain being the 1-(1,3-benzodioxol-5-yl)ethyl group and the other being the 4-chlorophenyl group .


Chemical Reactions Analysis

Urea derivatives can undergo a variety of reactions, including hydrolysis, reduction, and reactions with electrophiles . The 1,3-benzodioxol-5-yl group can undergo reactions typical of aromatic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Urea derivatives generally have good solubility in polar solvents due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Urea derivatives can have a variety of biological activities, including acting as enzyme inhibitors, receptor agonists/antagonists, and more .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(11-2-7-14-15(8-11)22-9-21-14)18-16(20)19-13-5-3-12(17)4-6-13/h2-8,10H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNIZMIUZMYGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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